molecular formula C11H20O B14647621 Undec-3-YN-1-OL CAS No. 54299-09-1

Undec-3-YN-1-OL

Cat. No.: B14647621
CAS No.: 54299-09-1
M. Wt: 168.28 g/mol
InChI Key: FRILECCXGRFEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undec-3-YN-1-OL: is an organic compound with the molecular formula C11H20O It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms10-Undecyn-1-ol and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration-Oxidation: One common method to synthesize Undec-3-YN-1-OL involves the hydroboration-oxidation of 10-undecyn-1-ol. This process typically uses borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to convert the alkyne to an alcohol.

    Alkyne Addition: Another method involves the addition of acetylene to a suitable precursor, followed by reduction to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Undec-3-YN-1-OL can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Halides, amines

Major Products:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkanes, alkenes

    Substitution: Halogenated compounds, amines

Scientific Research Applications

Chemistry: Undec-3-YN-1-OL is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is involved in various chemical transformations.

Biology: The compound exhibits antifungal activity and is used in the development of antifungal agents. It is also studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore the medicinal properties of this compound, including its potential use in drug development and therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Undec-3-YN-1-OL involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell death. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

    3-Butyn-1-ol: A smaller alkyne alcohol with similar reactivity but different applications.

    10-Undecen-1-ol: An unsaturated alcohol with a double bond instead of a triple bond, used in different chemical reactions.

Uniqueness: Undec-3-YN-1-OL is unique due to its triple bond, which imparts distinct chemical reactivity and properties compared to similar compounds with double bonds or single bonds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

54299-09-1

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

undec-3-yn-1-ol

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-7,10-11H2,1H3

InChI Key

FRILECCXGRFEFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC#CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.